2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14526192
Molecular Formula: C17H21N3O2S2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O2S2 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[(3-cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O2S2/c18-13(21)9-23-17-19-15-14(11-7-3-4-8-12(11)24-15)16(22)20(17)10-5-1-2-6-10/h10H,1-9H2,(H2,18,21) |
| Standard InChI Key | DDUHNYOJUYAFIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
Introduction
Chemical Identity and Structural Features
2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide belongs to the benzothiolo[2,3-d]pyrimidine family, a class of fused heterocycles known for their pharmacological versatility . Its structure combines a bicyclic benzothiolo-pyrimidine system with a cyclopentyl group at position 3 and a sulfanyl-acetamide moiety at position 2.
Stereochemical and Electronic Properties
The compound’s benzothiolo[2,3-d]pyrimidine core adopts a planar conformation, with the cyclopentyl group introducing steric bulk that influences its reactivity . The sulfanyl (-S-) bridge enhances electron delocalization, as evidenced by computational studies on similar thioether-containing analogs.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multistep reactions, typically beginning with the construction of the benzothiolo[2,3-d]pyrimidine core. A representative route includes:
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Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylate with cyclopentanone under acidic conditions yields the 3-cyclopentyl-4-oxo intermediate.
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Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or potassium thioacetate.
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Acetamide Functionalization: Coupling with chloroacetamide in the presence of a base (e.g., K₂CO₃) completes the synthesis .
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄, cyclopentanone | 120 | 65–70 |
| 2 | Thiourea, DMF | 80 | 55–60 |
| 3 | Chloroacetamide, K₂CO₃ | RT | 75–80 |
Physicochemical Properties
Predicted Properties
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Density: 1.54 ± 0.1 g/cm³ (estimated via group contribution methods) .
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pKa: 12.63 ± 0.70, indicating weak basicity at physiological pH .
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Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like DMSO .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.
Industrial and Research Applications
Material Science
The compound’s rigid aromatic core makes it a candidate for organic semiconductors. Thiophene-containing analogs exhibit hole mobility up to 0.1 cm²/V·s.
Chemical Intermediates
It serves as a precursor for synthesizing larger heterocyclic systems, particularly in palladium-catalyzed cross-coupling reactions.
Future Directions
Further research should prioritize:
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Crystallographic Studies to resolve the compound’s 3D structure.
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In Vivo Pharmacokinetics to assess bioavailability and metabolic fate.
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Structure-Activity Relationships to optimize bioactivity.
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